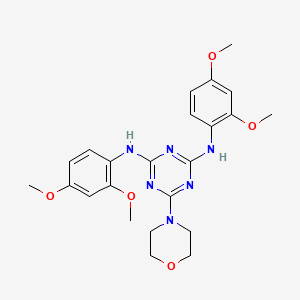

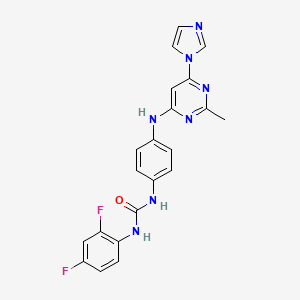

![molecular formula C17H12BrN5OS B2840971 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide CAS No. 1251559-91-7](/img/structure/B2840971.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential as an anticonvulsant agent . Other derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been designed and synthesized for their potential anti-proliferative and anti-VEGFR-2 properties .

Synthesis Analysis

The synthesis of this compound involves the use of 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds have been characterized by IR, (1)H NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of the compound has been confirmed chemically by elemental analyses and spectral data (IR, 1 H NMR, 13 C NMR, and Mass) .Chemical Reactions Analysis

The compound is used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized by IR, (1)H NMR, and mass spectral data .科学的研究の応用

Anticonvulsant Properties

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, a precursor for synthesizing quinoxaline derivatives, has been studied for potential anticonvulsant properties. Some of these derivatives have demonstrated significant anticonvulsant activities, making them a subject of interest in epilepsy research (Alswah et al., 2013).

Synthesis and Chemical Properties

Studies on the synthesis of related quinoxaline derivatives, such as methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, have been conducted. These investigations focus on understanding the chemical properties and reactions involved in creating these compounds, which are crucial for developing new drugs and materials (Fathalla, 2015).

Development of New Drug Scaffolds

Research on diversified synthesis of related compounds, such as 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, demonstrates the potential for these chemicals to be used as scaffolds in drug development. These studies contribute to the pharmaceutical industry by providing new avenues for drug discovery (An et al., 2017).

Inotropic Activities

Derivatives of triazoloquinoxaline have been synthesized and evaluated for positive inotropic activity. These studies are crucial in exploring potential treatments for heart-related ailments, as some compounds show promising inotropic effects (Zhang et al., 2008).

Antiallergic Properties

The exploration of triazoloquinoxaline derivatives for their antiallergic properties has been conducted. This research is significant in the field of allergy treatment, providing insights into new therapeutic agents (Loev et al., 1985).

Antidepressant Potential

Studies have explored the potential of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as antidepressants. This research is vital for mental health treatment, offering new possibilities for rapid-acting antidepressant agents (Sarges et al., 1990).

Antihistaminic Agents

Research has been conducted on novel triazoloquinoxaline derivatives as H1-antihistaminic agents. These studies are important for developing new treatments for allergic reactions, offering alternatives to existing antihistamines (Alagarsamy et al., 2008).

Adenosine Receptor Antagonists

Investigations into the use of triazoloquinoxaline derivatives as adenosine receptor antagonists have been carried out. This research is significant in the field of neurology and cardiology, as it explores new treatments for conditions related to adenosine receptors (Catarzi et al., 2005).

作用機序

特性

IUPAC Name |

N-(3-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5OS/c18-11-4-3-5-12(8-11)20-15(24)9-25-17-16-22-19-10-23(16)14-7-2-1-6-13(14)21-17/h1-8,10H,9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQQCTHYDHEZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

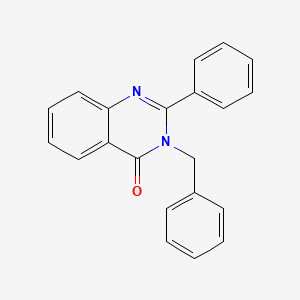

![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)

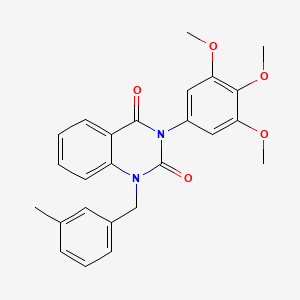

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)

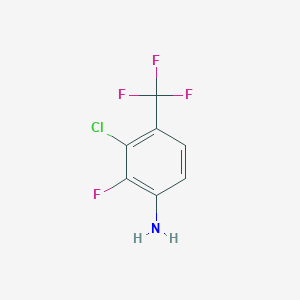

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2840907.png)

![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)

![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)